Structural Differentiation: 2,4,5-Trimethyl Pyrimidine Substitution Pattern Versus 4-Methyl-2-phenyl and 2,4,6-Trimethyl Analogs
The target compound (CAS 2549030-78-4) bears a 2,4,5-trimethyl substitution pattern on the pyrimidine core, which is distinct from the closest commercially available analog 4-methyl-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine (CID 646531 / MLS000035234), which carries a phenyl group at position 2 and a single methyl at position 4 [1]. The 2,4,5-trimethyl arrangement eliminates the C2-phenyl aromatic ring, reducing the molecular weight by 82 Da (282.4 vs. 316.4 g/mol for the 4-methyl-2-phenyl analog) and decreasing logP by approximately 1.5–2.0 units (estimated via structural comparison), which is predicted to improve aqueous solubility and reduce plasma protein binding . Compared to the 2,5,6-trimethyl variant series (e.g., 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine, CAS 2549021-85-2), the 2,4,5-pattern places the piperazine attachment at position 6 rather than position 4, altering the vector of the piperazine-phenyl projection relative to the pyrimidine plane, which affects kinase hinge-binding geometry [2].
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | MW = 282.4 g/mol; 2,4,5-trimethyl substitution; phenylpiperazine at C6 |
| Comparator Or Baseline | 4-methyl-2-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine (CID 646531): MW = 316.4 g/mol; C2-phenyl, C4-methyl; phenylpiperazine at C6. 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine (CAS 2549021-85-2): MW = 300.4 g/mol; 2,5,6-trimethyl; fluoro-phenylpiperazine at C4. |
| Quantified Difference | ΔMW = −34.0 g/mol (vs. CID 646531); ΔMW = −18.0 g/mol (vs. CAS 2549021-85-2); different substitution topology at pyrimidine positions 2, 4, 5 vs. 2, 5, 6 |
| Conditions | Structural identity confirmed by SMILES: Cc1nc(C)c(C)c(N2CCN(c3ccccc3)CC2)n1 [1] |
Why This Matters
The lower molecular weight and reduced lipophilicity of CAS 2549030-78-4, combined with its unique C6-piperazine attachment topology, make it a preferable starting scaffold for lead optimization programs targeting improved ligand efficiency (LE) and oral bioavailability compared to bulkier C2-phenyl analogs.
- [1] BindingDB. BDBM33489: 4-Methyl-2-phenyl-6-(4-phenyl-piperazin-1-yl)-pyrimidine (CID 646531). IC₅₀ = 5.00E+4 nM against human Prothrombin. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=33489 (accessed 2024). View Source
- [2] Shallal HM, Russu WA. Eur J Med Chem. 2011;46(6):2043-57. Piperazinylpyrimidine derivatives were designed by attaching piperazinylpyrimidine core with kinase privileged fragments; substitution position on pyrimidine influenced kinase selectivity profile. PMID: 21429632. View Source
